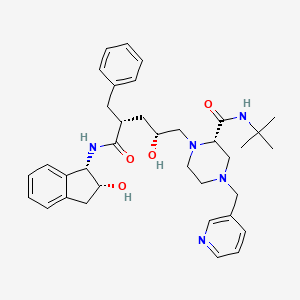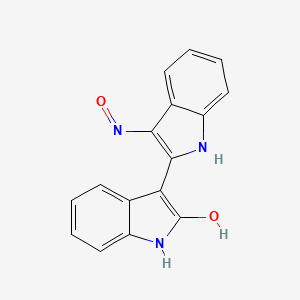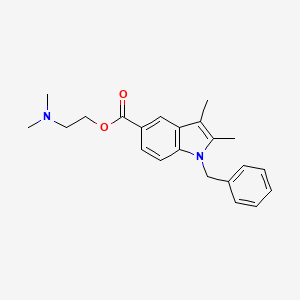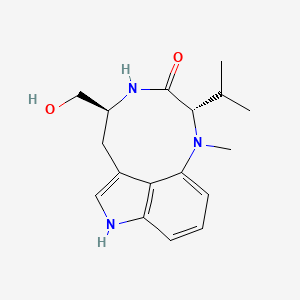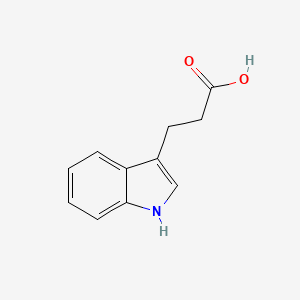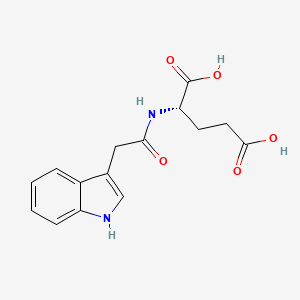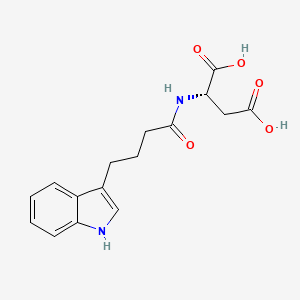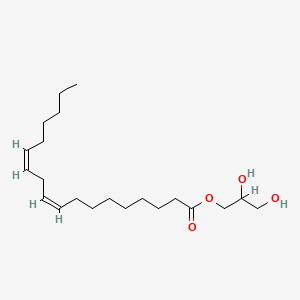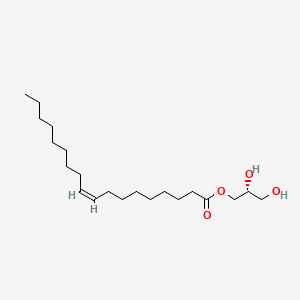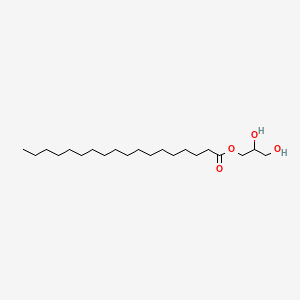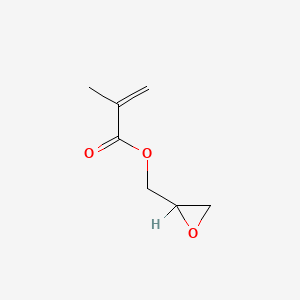![molecular formula C23H16ClNO2 B1671959 (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one CAS No. 328998-53-4](/img/structure/B1671959.png)
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one
Overview
Description
inS3-54-A18: is a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3). It has shown significant anti-cancer properties by selectively inhibiting the binding of STAT3 to DNA over STAT1 . This compound has been extensively studied for its potential in cancer treatment due to its ability to induce apoptosis and reduce the migration and invasion of cancer cells .
Mechanism of Action
Target of Action
The primary target of inS3-54-A18 is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a central transcription factor that is activated by phosphorylation of a conserved tyrosine residue in response to extracellular cytokines and growth factors . It plays important roles in multiple aspects of cancer aggressiveness, including migration, invasion, survival, self-renewal, angiogenesis, and tumor cell immune evasion .
Mode of Action
inS3-54-A18 binds directly to the DNA-binding domain (DBD) of STAT3 . This binding inhibits the DNA-binding activity of STAT3 both in vitro and in situ .
Biochemical Pathways
By inhibiting the DNA-binding activity of STAT3, inS3-54-A18 effectively suppresses the constitutive and interleukin-6-stimulated expression of STAT3 downstream target genes . These target genes are important for proliferation, survival, migration, invasion, angiogenesis, and immune evasion .
Result of Action
The inhibition of STAT3’s DNA-binding activity by inS3-54-A18 leads to a reduction in the expression of STAT3 downstream target genes . This results in the suppression of cancer cell proliferation, migration, and invasion . Furthermore, inS3-54-A18 effectively inhibits lung xenograft tumor growth and metastasis .
Action Environment
It is known that the effectiveness of stat3 inhibitors can be influenced by the presence of extracellular cytokines and growth factors, which can activate stat3 .
Biochemical Analysis
Biochemical Properties
inS3-54-A18 selectively inhibits the binding of STAT3 to DNA without affecting the activation and dimerization of STAT3 . It inhibits the expression of STAT3 downstream target genes and STAT3 binding to chromatin in situ .
Cellular Effects
inS3-54-A18 has been shown to induce apoptosis in, and reduce migration and invasion of, A549 non-small cell lung cancer (NSCLC) and MDA-MB-231 cells . It effectively inhibits the constitutive and interleukin-6-stimulated expression of STAT3 downstream target genes .
Molecular Mechanism
inS3-54-A18 binds directly to the DNA-binding domain (DBD) of STAT3, inhibiting its DNA-binding activity both in vitro and in situ . This results in the inhibition of the expression of STAT3 downstream target genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of inS3-54-A18 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of specific catalysts and reagents to achieve high purity and yield .
Industrial Production Methods: Industrial production of inS3-54-A18 is carried out under strict quality control measures to ensure consistency and purity. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous testing to confirm its chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions: inS3-54-A18 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
inS3-54-A18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool compound to study the STAT3 signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of STAT3 inhibition on cell proliferation, migration, and invasion.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit constitutive activation of STAT3.
Comparison with Similar Compounds
Uniqueness of inS3-54-A18: inS3-54-A18 is unique due to its high specificity for the DNA-binding domain of STAT3, which minimizes off-target effects and enhances its therapeutic potential. Unlike other STAT3 inhibitors that target the SH2 domain, inS3-54-A18 provides a novel approach to inhibiting STAT3 activity by directly interfering with its DNA-binding capability .
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWQIPPIXOVRK-JXAWBTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



